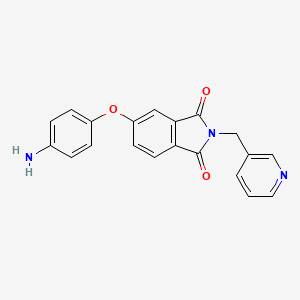

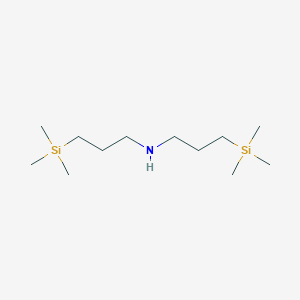

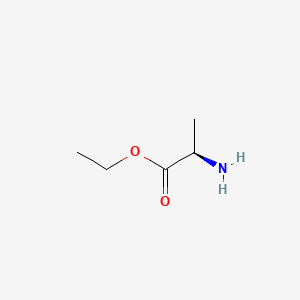

3-trimethylsilyl-N-(3-trimethylsilylpropyl)propan-1-amine

Overview

Description

Scientific Research Applications

Synthesis of β-Aminovinylsilanes

Bruno Princet, Helene Gardes‐Gariglio, and J. Pornet (2000) have demonstrated the reactivity of 3,3-bis(trimethylsilyl)propene with iminium ions generated from secondary amines, leading to the selective synthesis of (E)-β-aminovinylsilanes. This process illustrates the compound's utility in constructing vinylsilane structures with potential applications in organic synthesis and materials science (Princet, Gardes‐Gariglio, & Pornet, 2000).

Controlled Ring-Opening Polymerization

Hua Lu and Jianjun Cheng (2008) reported a novel strategy using N-trimethylsilyl amine for the controlled ring-opening polymerization of amino acid N-carboxyanhydrides. This method, featuring a trimethylsilyl carbamate propagating group, facilitates the synthesis of polypeptides with controlled molecular weights and functional groups, highlighting its potential in the field of biopolymer and pharmaceutical research (Lu & Cheng, 2008).

Synthesis of N-(3-Trimethylsilyl)propargyl Amino Esters

T. M. O'Toole, Kate J. Graham, and T. Jones (2017) developed conditions for the reductive amination of amino esters with N-(3-trimethylsily)propargyl derivatives. Their work expands the toolkit for synthesizing N-(3-trimethylsilyl)propargyl amino esters, compounds useful in various chemical transformations and synthetic applications (O'Toole, Graham, & Jones, 2017).

CO2 Capture with Silylated Amines

Marcus Herbig et al. (2019) explored the use of trimethylsilylated amines for CO2 capture, demonstrating that the Si−N bond in aminosilanes reacts with CO2 more readily than traditional amines. Their findings offer insights into potential applications of silylated amines in environmental chemistry and carbon capture technologies (Herbig et al., 2019).

Mechanism of Action

Mode of Action

It’s known that organosilicon compounds can form covalent bonds with biological molecules, potentially altering their structure and function . This compound may interact with its targets in a similar manner.

Pharmacokinetics

Its stability under normal temperatures indicates it may have a prolonged presence in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-trimethylsilyl-N-(3-trimethylsilylpropyl)propan-1-amine. The compound is relatively stable under normal temperatures but should avoid direct sunlight exposure . Its solubility in organic solvents suggests that the presence of such solvents in the environment may influence its action .

properties

IUPAC Name |

3-trimethylsilyl-N-(3-trimethylsilylpropyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H31NSi2/c1-14(2,3)11-7-9-13-10-8-12-15(4,5)6/h13H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLOXRWLGGSMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCNCCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H31NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)